

(R)-9-Hydroxy Risperidone-d4 chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-9-Hydroxy Risperidone-d4

Cat. No.: B15144436

[Get Quote](#)

An In-depth Technical Guide to (R)-9-Hydroxy Risperidone-d4

This technical guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental protocols for **(R)-9-Hydroxy Risperidone-d4**. The information is intended for researchers, scientists, and professionals involved in drug development and analytical chemistry.

Chemical Identity and Properties

(R)-9-Hydroxy Risperidone-d4 is a deuterated analog of (R)-9-Hydroxy Risperidone (also known as Paliperidone), which is the primary active metabolite of the atypical antipsychotic drug, Risperidone.^{[1][2]} The deuterium labeling makes it an ideal internal standard for bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications for the quantification of Paliperidone.^{[1][3][4]}

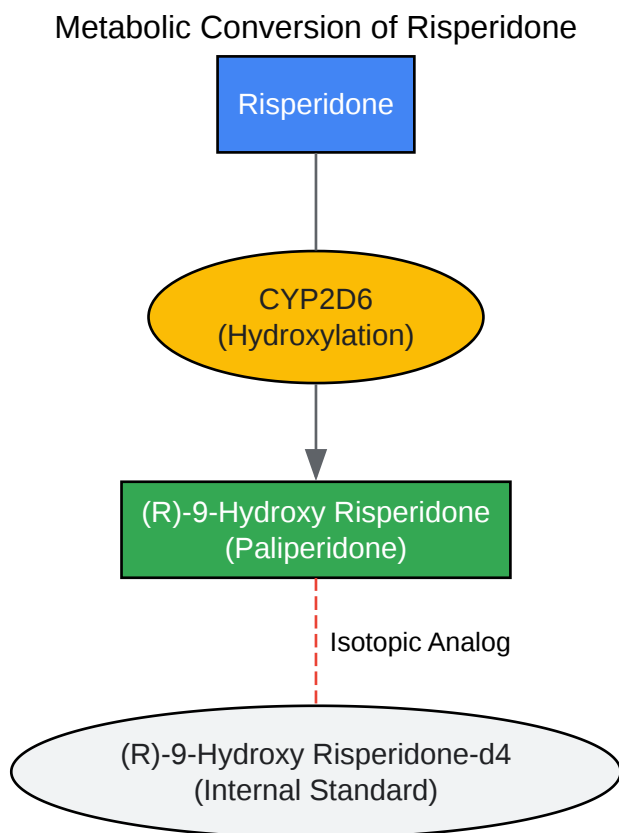
Quantitative Data Summary

The key chemical and physical properties of **(R)-9-Hydroxy Risperidone-d4** are summarized in the table below for easy reference.

Property	Value
Molecular Formula	C ₂₃ H ₂₃ D ₄ FN ₄ O ₃
Molecular Weight	430.51 g/mol
CAS Number	1020719-55-4
Appearance	Off-white to light orange solid
IUPAC Name	(9R)-9-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Melting Point	158-160°C
Solubility	Slightly soluble in Chloroform, DMSO, and Methanol
Storage Conditions	-20°C Freezer, protect from light and moisture

Metabolic Pathway of Parent Compound

(R)-9-Hydroxy Risperidone is the active metabolite of Risperidone. Risperidone is extensively metabolized in the liver by the cytochrome P450 enzyme CYP2D6 through hydroxylation to form 9-hydroxyrisperidone. This metabolite has a pharmacological activity that is very similar to the parent compound. The clinical antipsychotic effect is a result of the combined concentrations of both risperidone and 9-hydroxyrisperidone.



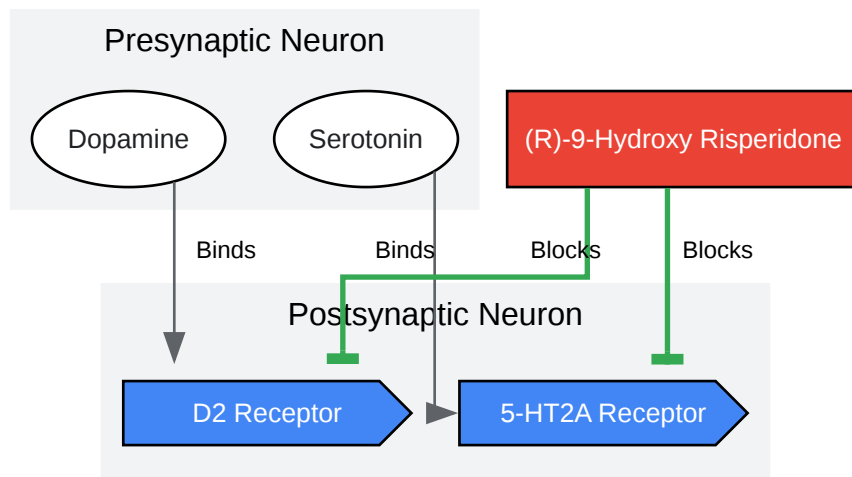
[Click to download full resolution via product page](#)

Caption: Metabolic pathway of Risperidone to its active metabolite.

Mechanism of Action: Receptor Antagonism

The therapeutic effects of Risperidone and its active metabolite, 9-Hydroxy Risperidone, are primarily mediated through a combination of dopamine type 2 (D_2) and serotonin type 2A ($5-HT_{2a}$) receptor antagonism. The affinity for $5-HT_{2a}$ receptors is significantly higher (approximately 10-20 times greater) than for D_2 receptors. This dual antagonism is believed to be responsible for its efficacy in treating the positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to older antipsychotics. The compound also acts as an antagonist at α_1 - and α_2 -adrenergic receptors and H_1 -histaminergic receptors.

Receptor Antagonism by 9-Hydroxy Risperidone

[Click to download full resolution via product page](#)

Caption: Antagonistic action at D₂ and 5-HT_{2a} receptors.

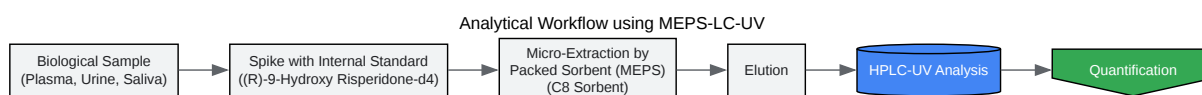
Experimental Protocols

(R)-9-Hydroxy Risperidone-d₄ is predominantly used as an internal standard in analytical methods for the therapeutic drug monitoring of Risperidone and its metabolite. Below is a representative experimental protocol for the analysis in biological matrices.

Analysis of Risperidone and 9-Hydroxyrisperidone by MEPS-LC-UV

This method describes the simultaneous analysis of risperidone and 9-hydroxyrisperidone in plasma, urine, and saliva.

4.1.1. Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for sample preparation and analysis.

4.1.2. Methodological Details

- Sample Pre-treatment: Micro-Extraction by Packed Sorbent (MEPS) is employed using a C8 sorbent. This technique integrates sample extraction, pre-concentration, and clean-up into a single device, minimizing sample volume and solvent consumption.
- Internal Standard: **(R)-9-Hydroxy Risperidone-d4** is used as the internal standard to ensure accuracy and precision by accounting for variations during sample preparation and injection. While the original study used diphenhydramine, the deuterated standard is ideal for MS-based detection.
- Chromatography:
 - Column: C8 reversed-phase column.
 - Mobile Phase: A mixture of 73% (v/v) acidic phosphate buffer (30 mM, pH 3.0) containing 0.23% triethylamine and 27% (v/v) acetonitrile.
 - Detection: UV detector set at a wavelength of 238 nm.
- Performance:
 - Extraction Yield: Greater than 90% for 9-hydroxyrisperidone.
 - Limit of Quantification (LOQ): 6 ng/mL or lower in the tested biological matrices.
 - Precision (RSD): Below 7.9%.

This method has been successfully applied to samples from patients undergoing risperidone therapy, demonstrating its suitability for therapeutic drug monitoring.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. RAC 9-HYDROXYRISPERIDONE-D4 | 1020719-55-4 [chemicalbook.com]
- 2. Risperidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. (R)-9-Hydroxy Risperidone-d4 () for sale [vulcanchem.com]
- 4. 9-Hydroxyrisperidone-D4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- To cite this document: BenchChem. [(R)-9-Hydroxy Risperidone-d4 chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144436#r-9-hydroxy-risperidone-d4-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com